molecular formula C30H50N12O7 B12332200 L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl-

L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl-

Cat. No.: B12332200
M. Wt: 690.8 g/mol
InChI Key: XYIKNBSEHSOZKP-KGJIALSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- is a complex peptide compound It is composed of multiple amino acids, including L-tyrosinamide, L-threonine, L-arginine, and L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and structure of the peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and can produce peptides with high purity and yield. The process involves the sequential addition of amino acids to a growing peptide chain, followed by purification using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can affect the disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to modify the properties of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives or analogs.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in a linear peptide.

Scientific Research Applications

L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosinamide: A simpler peptide with fewer amino acids.

    L-Threonyl-L-arginyl-L-prolyl-L-arginyl: A related peptide with a similar sequence but lacking the tyrosinamide residue.

Uniqueness

L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- is unique due to its specific sequence and combination of amino acids

Properties

Molecular Formula

C30H50N12O7

Molecular Weight

690.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H50N12O7/c1-16(43)23(31)27(48)40-20(6-3-13-38-30(35)36)28(49)42-14-4-7-22(42)26(47)39-19(5-2-12-37-29(33)34)25(46)41-21(24(32)45)15-17-8-10-18(44)11-9-17/h8-11,16,19-23,43-44H,2-7,12-15,31H2,1H3,(H2,32,45)(H,39,47)(H,40,48)(H,41,46)(H4,33,34,37)(H4,35,36,38)/t16-,19+,20+,21+,22+,23+/m1/s1

InChI Key

XYIKNBSEHSOZKP-KGJIALSRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.